molecular formula C13H14O2 B12048202 5-Hydroxy-tricyclo[8.2.1.03,8]trideca-3(8),4,6-trien-13-one

5-Hydroxy-tricyclo[8.2.1.03,8]trideca-3(8),4,6-trien-13-one

Cat. No.: B12048202
M. Wt: 202.25 g/mol
InChI Key: JZHXIHHXODNANH-ZJUUUORDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxy-tricyclo[8.2.1.03,8]trideca-3(8),4,6-trien-13-one is a complex organic compound with a unique tricyclic structure.

Preparation Methods

The synthesis of 5-Hydroxy-tricyclo[8.2.1.03,8]trideca-3(8),4,6-trien-13-one involves multiple steps. One common synthetic route includes the cyclization of a suitable precursor under specific reaction conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired tricyclic structure. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

5-Hydroxy-tricyclo[8.2.1.03,8]trideca-3(8),4,6-trien-13-one undergoes various types of chemical reactions, including:

Scientific Research Applications

5-Hydroxy-tricyclo[8.2.1.03,8]trideca-3(8),4,6-trien-13-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a subject of interest in the study of enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Hydroxy-tricyclo[8.2.1.03,8]trideca-3(8),4,6-trien-13-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

5-Hydroxy-tricyclo[8.2.1.03,8]trideca-3(8),4,6-trien-13-one can be compared with other tricyclic compounds such as:

The presence of the hydroxyl group in this compound makes it unique, providing additional sites for chemical reactions and potential biological activity.

Properties

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

(1S,10R)-5-hydroxytricyclo[8.2.1.03,8]trideca-3(8),4,6-trien-13-one

InChI

InChI=1S/C13H14O2/c14-12-4-3-8-5-9-1-2-10(13(9)15)6-11(8)7-12/h3-4,7,9-10,14H,1-2,5-6H2/t9-,10+/m1/s1

InChI Key

JZHXIHHXODNANH-ZJUUUORDSA-N

Isomeric SMILES

C1C[C@H]2CC3=C(C[C@@H]1C2=O)C=CC(=C3)O

Canonical SMILES

C1CC2CC3=C(CC1C2=O)C=CC(=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.